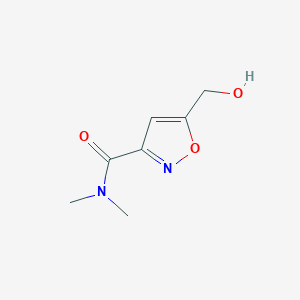

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, although commercial samples are often yellow . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

HMF is produced from the dehydration of hexoses such as fructose, undergoing acid-catalyzed poly-dehydration . When hydrochloric acid is used, 5-chloromethylfurfural is produced instead of HMF .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology, and growth mechanism of HMF .Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . It has been the topic of significant study as HMF was regarded as being potentially carcinogenic to humans .Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a buttery, caramel odor .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Research on similar compounds, such as 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), has focused on understanding their pharmacokinetics and metabolism. DTIC, for instance, undergoes oxidative N-demethylation, producing metabolites with potential antitumor activity. This process is indicative of the metabolic pathways that similar compounds might undergo, shedding light on their pharmacokinetics and potential therapeutic applications (Vincent, Rutty, & Abel, 1984).

Synthetic Methodologies

The synthesis of related compounds, such as 5-hydroxy- and 5-sulfanyl-substituted derivatives, involves intramolecular cyclization and subsequent modifications. These synthetic strategies highlight the chemical versatility and potential for generating a variety of biologically active molecules from oxazole-based precursors (Kemskiy et al., 2018).

Structural and Conformational Studies

Research on isoxazolecarboxamides, such as the study of lateral deprotonation and conformational analysis, contributes to understanding the structural and electronic factors influencing the reactivity and biological activity of these compounds. Such studies are crucial for designing more effective drugs and understanding their mechanism of action (Schlicksupp & Natale, 1987).

Potential Therapeutic Uses

While direct applications of "5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide" were not found, the exploration of related compounds, such as quinoxalin-2-carboxamides as 5-HT3 receptor antagonists, indicates potential therapeutic uses in the treatment of conditions like depression. This underscores the importance of continued research into oxazole derivatives for their pharmacological properties (Mahesh et al., 2011).

Safety And Hazards

Orientations Futures

HMF has been included among the top 10 most valuable bio-based products from the biorefinery of carbohydrates by the US Department of Energy in 2010 . It serves as a platform for the production of an array of fuel and chemical products such as dimethylfuran (DMF), 2,5-furandicarboxylic acid (FDCA), levulinic acid, and others .

Propriétés

IUPAC Name |

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9(2)7(11)6-3-5(4-10)12-8-6/h3,10H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSDUXDGKPFBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NOC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(hydroxymethyl)-N,N-dimethyl-1,2-oxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)

![Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)

![2-[(3,4-Dimethoxybenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2820309.png)

![N-[cyano(2-fluorophenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2820310.png)